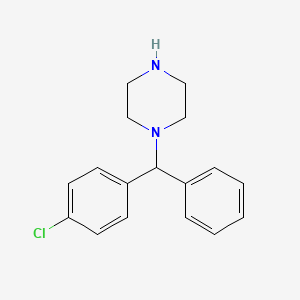

1-(4-Chlorobenzhydryl)piperazine

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKBSZSTDQSMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18719-22-7 (unspecified hydrochloride), 894-56-4 (mono-hydrochloride) | |

| Record name | Norchlorcyclizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00891490 | |

| Record name | Norchlorcyclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303-26-4 | |

| Record name | Norchlorcyclizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norchlorcyclizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norchlorcyclizine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norchlorcyclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chlorobenzhydryl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORCHLORCYCLIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T875VN0D6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(4-Chlorobenzhydryl)piperazine CAS number 303-26-4 characterization

An In-depth Technical Guide to 1-(4-Chlorobenzhydryl)piperazine (CAS 303-26-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with CAS number 303-26-4, is a pivotal chemical intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] Also known as Norchlorcyclizine, this molecule serves as a foundational scaffold for various therapeutic agents, including antihistamines, anticancer agents, and antipsychotics.[1][2][3] Its significance is highlighted by its role as a key precursor in the synthesis of Cetirizine and as a metabolite of drugs like Meclizine and Hydroxyzine.[3][4] This document provides a comprehensive technical overview of its physicochemical properties, spectroscopic characterization, detailed synthesis protocols, and pharmacological relevance, intended to support research and development activities.

Physicochemical Properties

This compound is typically a white to off-white or light beige crystalline solid or powder.[4][5][6] It is stable under normal conditions but should be stored in a cool, dry place away from light, moisture, and strong oxidizing agents.[5][6] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₉ClN₂ | [1][4][7] |

| Molecular Weight | 286.80 g/mol | [1][6] |

| Appearance | White to off-white crystalline solid/powder | [4][5][6] |

| Melting Point | 65-70 °C (lit.)[4][8] 75 °C[1] 130-135 °C[5] 154-157 °C[6] | [1][4][5][6][8] |

| Boiling Point | 178-180 °C / 0.5 mmHg (lit.)[4][8] 180 °C / 0.8 mmHg[1] | [1][4][8] |

| Density | ~1.1 g/cm³[5] 1.0912 (rough estimate)[4][8] | [4][5][8] |

| pKa | 8.99 ± 0.10 (Predicted) | [4][8] |

| LogP | 3.4 at 25℃ | [4] |

| Water Solubility | Sparingly soluble[5][6] 144.6 mg/L at 25℃[4][8] | [4][5][6][8] |

| Organic Solvent Solubility | Soluble in ethanol, methanol (B129727), dichloromethane[5][6], DMSO, and DMF[9]. Ethanol: ~25 mg/mL[9] DMSO: ~30 mg/mL[9] DMF: ~30 mg/mL[9] | [5][6][9] |

| Vapor Pressure | 6.66E-07 mmHg at 25°C | [8] |

Note: Discrepancies in melting point values may be attributed to different purity levels or measurement conditions.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While complete spectral data for the parent compound is not always published in detail, information is available from various sources and through the analysis of its derivatives.

Table 2: Spectroscopic Data for this compound and its Derivatives

| Technique | Data | Source(s) |

| ¹H NMR | Spectral data for derivatives are available, confirming the presence of piperazine (B1678402) and benzhydryl moieties.[2] For a related derivative, signals appear for -CH₂- groups (br s, 1.96-4.31 ppm), the -CH group (s, ~4.9-5.2 ppm), and aromatic protons (m, ~6.7-7.9 ppm).[2] | [2] |

| ¹³C NMR | Full spectral data for the parent compound is not readily available in the provided sources, but analysis of related structures can be performed.[10] | [10] |

| Mass Spectrometry (MS) | Exact Mass: 286.123676 g/mol .[11] Precursor Ion [M+H]⁺: 287.13.[11] Analysis is typically performed via ESI or HESI.[11] | [11] |

| Infrared (IR) Spectroscopy | For derivatives, characteristic peaks include C-H stretching (aromatic and aliphatic, ~2850-3070 cm⁻¹), C=O stretching (amide in derivatives, ~1635-1645 cm⁻¹), and C-Cl stretching.[2] | [2] |

| UV-Visible Spectroscopy | λmax: 231 nm | [3][9] |

Experimental Protocols

The synthesis of this compound is well-documented and can be achieved through several routes. Below are detailed protocols based on published methods.

Protocol 1: Synthesis from 4-Chlorobenzhydryl Chloride

This method involves the direct reaction of a 4-chlorobenzhydryl precursor with piperazine.

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Combine 10 g (0.12 mol) of piperazine, 0.1 g of Potassium Iodide (KI), and 0.5 mL of Dimethylformamide (DMF) in 15 mL of toluene.[12]

-

Heat the mixture to 80°C and maintain for 30 minutes.[12]

-

To this mixture, add a solution of 4-chlorobenzhydryl chloride (4-CBC) in toluene.[12]

-

Maintain the reaction temperature at 80°C for 2 hours, followed by refluxing for 12 hours.[12]

-

After the reaction is complete, cool the mixture to 20°C.[12]

-

Wash the toluene layer twice with 20 mL of water.[12]

-

Treat the organic layer with a solution of 15 mL concentrated HCl in 5 mL of water at 5-10°C to precipitate the hydrochloride salt.[12]

-

Filter the mixture and separate the aqueous layer from the filtrate.[12]

-

Neutralize the aqueous layer with 22 mL of 30% NaOH solution at 10°C. Maintain at 20°C for 2 hours to precipitate the free base.[4][8]

-

Filter the resulting solid, wash, and dry at 50°C for 3 hours to yield the final product. A yield of 92% has been reported.[4][8]

Protocol 2: Synthesis via Benzophenone Reduction

This multi-step synthesis starts from more basic precursors.[2]

Methodology:

-

Step 1: Synthesis of Benzhydrol: Dissolve 4-Chlorobenzophenone (50 mmol) in a mixture of methanol (100 mL) and THF (150 mL) and cool to 0°C. Add Sodium Borohydride (NaBH₄, 50 mmol) portion-wise. Stir at room temperature for 2 hours. Dilute with water and extract the product with diethyl ether.[2]

-

Step 2: Synthesis of 4-Chlorobenzhydryl Chloride: Treat the benzhydrol product from Step 1 with thionyl chloride in methylene (B1212753) dichloride at room temperature overnight.[2]

-

Step 3: Synthesis of this compound: React the 4-chlorobenzhydryl chloride from Step 2 directly with piperazine and anhydrous potassium carbonate in dimethylformamide as a solvent at 80°C to yield the target intermediate.[2]

Pharmacological Significance and Applications

This compound is not typically an active pharmaceutical ingredient (API) itself but is a critical building block in drug discovery and development.[1] Its rigid benzhydryl group and the versatile piperazine ring allow for diverse chemical modifications to produce potent and selective ligands for various biological targets.[2]

The primary applications include:

-

Antihistamines: It is the key intermediate for the synthesis of Cetirizine, a widely used second-generation antihistamine.[4]

-

Anticancer Agents: The piperazine scaffold is present in numerous compounds with antiproliferative activity. Derivatives have been shown to inhibit microtubule synthesis, angiogenesis, and induce apoptosis in cancer cells.[2]

-

Neuroscience Research: The compound and its derivatives are used to develop agents targeting neurotransmitter systems, such as dopamine (B1211576) D4 receptor antagonists, for potential use as antipsychotic medications.[1][2]

-

Ion Channel Modulators: It has been used as a precursor for the synthesis of potent and selective voltage-gated sodium channel 1.7 (Nav1.7) inhibitors, which are targets for pain therapeutics.[3][7]

-

Analytical Standard: It serves as a reference standard for impurity profiling in pharmaceutical preparations of drugs like Hydroxyzine and Cetirizine.[3]

Caption: Logical diagram of the compound's role as a synthetic precursor.

Conclusion

This compound (CAS 303-26-4) is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined physicochemical properties and established synthesis routes make it a reliable and essential building block. The versatility of its structure facilitates the development of a diverse range of therapeutic agents, underscoring its continued importance in medicinal chemistry and drug development. This guide provides core technical information to aid scientists in leveraging this valuable intermediate for future innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | 303-26-4 [chemicalbook.com]

- 5. printtechhealthcare.com [printtechhealthcare.com]

- 6. jigspharma.com [jigspharma.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cas 303-26-4,this compound | lookchem [lookchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Physical Properties of 1-(4-Chlorobenzhydryl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1-(4-Chlorobenzhydryl)piperazine, with a core focus on its melting point. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physical Properties

This compound, a key intermediate in the synthesis of various pharmaceutical compounds, is typically a white to off-white or light-yellow crystalline powder. It is sparingly soluble in water but demonstrates greater solubility in organic solvents such as ethanol, methanol, and dichloromethane.[1][2] The compound is generally stable under normal storage conditions, though it may degrade upon exposure to light, moisture, or extreme temperatures.[1]

Quantitative Physical Data

The physical properties of this compound are summarized in the table below. It is important to note the variability in the reported melting points, which can be attributed to factors such as the purity of the sample and the specific experimental conditions used for determination.[1]

| Physical Property | Value | Source(s) |

| Melting Point | 63-65 °C | [3][4][5] |

| 65-70 °C | [3][6][7][8] | |

| 65-75 °C | [9][10] | |

| 69-72 °C | [11] | |

| 72.0 to 76.0 °C | [12] | |

| 75 °C | [12] | |

| 130-135 °C | [1] | |

| 154-157 °C | [2] | |

| Boiling Point | 178-180 °C at 0.5 mmHg | [3][7][9] |

| 180 °C at 0.8 mmHg | [12] | |

| 178-180 °C at 0.7 hPa | [6] | |

| Molecular Formula | C₁₇H₁₉ClN₂ | [2][3][6][7][11][12] |

| Molecular Weight | 286.80 g/mol | [2][3][7][8][11][12] |

| Appearance | White to off-white crystalline solid/powder | [1][2] |

| White to light beige crystalline powder | [10] | |

| light yellow powder | [6] | |

| Solubility | Sparingly soluble in water | [1] |

| Soluble in organic solvents (ethanol, methanol, dichloromethane) | [1][2] | |

| Density | Approximately 1.1 g/cm³ | [1] |

Experimental Protocol: Melting Point Determination

The following is a detailed methodology for the determination of the melting point of this compound using the capillary method, which is a standard technique recognized by major pharmacopeias.

1. Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystalline solid in a mortar and pestle.

-

Dry the powdered sample in a desiccator over a suitable drying agent, such as silica (B1680970) gel, for at least 24 hours to remove any residual moisture.

-

Introduce the dry powder into a thin-walled capillary tube, sealed at one end, to a packed column height of 2.5-3.5 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface to compact the powder.

2. Apparatus and Setup:

-

Utilize a calibrated melting point apparatus equipped with a heating block or oil bath, a temperature controller, and a means for observing the sample.

-

Ensure the apparatus's thermometer is accurately calibrated against certified reference standards.

3. Measurement Procedure:

-

Initial Rapid Determination (Optional but Recommended): To determine an approximate melting point, heat the sample at a rapid rate (e.g., 10-20 °C/minute). This provides a preliminary range and informs the more precise measurement.

-

Accurate Melting Point Determination:

-

Preheat the heating block to a temperature approximately 10-15 °C below the expected melting point.

-

Insert the capillary tube containing the sample into the apparatus.

-

Once the temperature has stabilized, begin heating at a controlled rate of 1-2 °C per minute.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue heating at the same rate and record the temperature at which the last solid particle melts (the clear point).

-

The melting range is the temperature range between the onset of melting and the clear point.

-

For high accuracy, the determination should be repeated at least twice with fresh samples. The results should be consistent.

-

Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting point of this compound.

Caption: Workflow for the determination of the melting point of this compound.

References

- 1. mrclab.com [mrclab.com]

- 2. thinksrs.com [thinksrs.com]

- 3. thinksrs.com [thinksrs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. uspbpep.com [uspbpep.com]

- 8. mt.com [mt.com]

- 9. scribd.com [scribd.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. jk-sci.com [jk-sci.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

An In-depth Technical Guide to the Solubility of 1-(4-Chlorobenzhydryl)piperazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(4-Chlorobenzhydryl)piperazine, a key intermediate in the synthesis of several antihistaminic drugs, in various organic solvents. Understanding the solubility of this compound is critical for its purification, formulation, and overall drug development process. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of key experimental workflows and influencing factors.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data, providing a clear comparison for researchers selecting appropriate solvent systems.

| Organic Solvent | Solubility | Temperature |

| Ethanol | ~ 25 mg/mL[1] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL[1] | Not Specified |

| Dimethylformamide (DMF) | ~ 30 mg/mL[1] | Not Specified |

| Methanol | Soluble[2][3][4][5][6][7][8] | Not Specified |

| Dichloromethane (B109758) | More soluble than in water[5] | Not Specified |

Note: The term "soluble" indicates a qualitative observation, and the precise quantitative value may vary depending on the experimental conditions. The solubility in dichloromethane is noted as being greater than its sparse solubility in aqueous solutions.[5]

Experimental Protocols: The Shake-Flask Method

The determination of equilibrium solubility is a fundamental aspect of physicochemical characterization. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.

Principle

An excess amount of the solid compound, this compound, is added to a specific volume of the organic solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical method.

Materials and Equipment

-

This compound (solid)

-

Organic solvents of interest (e.g., ethanol, DMSO, DMF, methanol, dichloromethane)

-

Volumetric flasks

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Vials for sample collection

Step-by-Step Procedure

-

Preparation of the Slurry: Accurately weigh an excess amount of this compound and transfer it to a sealed container (e.g., a glass vial or flask) containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the sealed container in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The equilibration time should be sufficient to ensure that the concentration of the dissolved solid in the solvent no longer changes over time.

-

Phase Separation: After equilibration, remove the container from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, two common methods can be employed:

-

Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) to remove any remaining solid particles. It is crucial to pre-saturate the filter with the solution to avoid loss of the analyte due to adsorption onto the filter membrane.

-

-

Quantification:

-

Sample Preparation: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection, to determine the concentration of this compound.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.

-

-

Calculation: Calculate the solubility of this compound in the organic solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of this compound.

Caption: Workflow of the Shake-Flask Solubility Method.

Factors Influencing Solubility

The solubility of a solid in a liquid solvent is influenced by several factors. The diagram below outlines the key relationships between these factors and the resulting solubility.

Caption: Key Factors Affecting Solubility.

References

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. lifechemicals.com [lifechemicals.com]

- 5. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of aqueous solubility by heating and equilibration: A technical note | Semantic Scholar [semanticscholar.org]

- 8. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of 1-(4-Chlorobenzhydryl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorobenzhydryl)piperazine, also known as norchlorcyclizine, is recognized primarily as a key synthetic intermediate in the development of a diverse range of pharmaceutical agents, including antipsychotics and antihistamines.[1] It is also an inactive metabolite of established drugs such as meclizine (B1204245) and chlorcyclizine.[2] While its role as a versatile chemical scaffold is well-documented, a comprehensive understanding of its intrinsic mechanism of action is less defined in publicly accessible scientific literature. This technical guide synthesizes the available information regarding the pharmacological activities of this compound, focusing on its potential interactions with cellular signaling pathways. Emerging, yet uncorroborated, data from commercial suppliers suggests potential inhibitory activity against Natriuretic Peptide Receptor-B (NPR-B) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1). Furthermore, as a metabolite of first-generation antihistamines, its potential interaction with the histamine (B1213489) H1 receptor warrants investigation. This document aims to consolidate the current, albeit limited, knowledge and provide a framework for future research into the precise molecular interactions of this compound.

Core Pharmacological Profile

This compound's primary identity in the scientific literature is that of a building block for more complex, pharmacologically active molecules.[1] Its piperazine (B1678402) and chlorobenzhydryl moieties are common pharmacophores found in a variety of centrally and peripherally acting drugs.

Reported Biological Activities

Commercial sources have indicated that this compound may act as a "partially selective NPR-B inhibitor" and an "inhibitor of human tyrosyl-DNA phosphodiesterase 1". However, it is critical to note that at the time of this writing, these claims have not been substantiated by peer-reviewed primary scientific literature. Consequently, no quantitative data, such as IC50 or K_i_ values, or detailed experimental protocols are available to validate these potential activities.

As a metabolite of the first-generation antihistamine chlorcyclizine, there is a pharmacological basis to hypothesize that this compound may retain some affinity for the histamine H1 receptor. First-generation antihistamines are known to be antagonists or inverse agonists at this receptor, and it is plausible that this activity is at least partially retained by its metabolites.

Potential Mechanisms of Action

Based on the unverified claims and its metabolic origin, two potential, and currently speculative, mechanisms of action can be outlined for this compound.

Inhibition of Natriuretic Peptide Receptor-B (NPR-B) Signaling

Natriuretic Peptide Receptor-B is a transmembrane guanylyl cyclase that is activated by its endogenous ligand, C-type natriuretic peptide (CNP). The binding of CNP to NPR-B induces a conformational change that activates the intracellular guanylyl cyclase domain, leading to the conversion of GTP to cGMP. cGMP, in turn, acts as a second messenger, activating downstream protein kinases, ion channels, and phosphodiesterases to regulate a variety of physiological processes, including vasodilation and cellular growth.

A putative inhibitory action of this compound on NPR-B would likely involve the blockade of CNP binding or the prevention of the conformational change required for guanylyl cyclase activation. This would lead to a decrease in intracellular cGMP levels and a subsequent reduction in the signaling cascade.

Hypothesized NPR-B Signaling Pathway and Point of Inhibition

Caption: Hypothesized inhibition of the NPR-B signaling pathway.

Inhibition of Tyrosyl-DNA Phosphodiesterase 1 (TDP1)

Tyrosyl-DNA Phosphodiesterase 1 is a DNA repair enzyme that plays a crucial role in removing stalled topoisomerase I-DNA covalent complexes. These complexes can form during DNA replication and transcription and, if not resolved, can lead to DNA strand breaks and cell death. TDP1 hydrolyzes the phosphodiester bond between the tyrosine residue of topoisomerase I and the 3' end of the DNA, thereby releasing the topoisomerase and allowing for subsequent DNA repair.

Inhibition of TDP1 by this compound would prevent the resolution of these topoisomerase I-DNA complexes. This would lead to an accumulation of DNA damage and could potentially be cytotoxic, particularly in rapidly dividing cells. This mechanism is an area of interest for cancer therapeutics, where TDP1 inhibitors could potentiate the effects of topoisomerase I-targeting chemotherapies.

Conceptual TDP1 DNA Repair Workflow and Point of Inhibition

Caption: Conceptual workflow of TDP1-mediated DNA repair and its inhibition.

Experimental Protocols for Future Investigation

To validate the hypothesized mechanisms of action of this compound, a series of well-defined experimental protocols would be required. The following outlines potential methodologies.

Quantitative Data Summary (Hypothetical)

The following table is a template for summarizing quantitative data that would need to be generated through experimental investigation.

| Target | Assay Type | Parameter | Value | Cell Line/System | Reference |

| NPR-B | Radioligand Binding | K_i_ | - | - | - |

| NPR-B | Functional Assay (cGMP) | IC50 | - | - | - |

| TDP1 | Enzymatic Assay | IC50 | - | - | - |

| Histamine H1 | Radioligand Binding | K_i_ | - | - | - |

| Histamine H1 | Functional Assay (Ca2+) | IC50 | - | - | - |

Detailed Methodologies

3.2.1. NPR-B Radioligand Binding Assay

-

Objective: To determine the binding affinity (K_i_) of this compound for the Natriuretic Peptide Receptor-B.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from a cell line overexpressing human NPR-B (e.g., HEK293-NPR-B).

-

Radioligand: A radiolabeled ligand for NPR-B, such as [¹²⁵I]-CNP, is used.

-

Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: Competition binding curves are generated, and the IC50 is determined. The K_i_ is calculated using the Cheng-Prusoff equation.

-

3.2.2. NPR-B Functional Assay (cGMP Measurement)

-

Objective: To determine the functional inhibitory potency (IC50) of this compound on NPR-B signaling.

-

Methodology:

-

Cell Culture: A cell line expressing NPR-B is cultured to confluence.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: Cells are stimulated with a fixed concentration of CNP to activate NPR-B.

-

Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular concentration of cGMP is measured using a commercially available ELISA or TR-FRET assay kit.

-

Data Analysis: Dose-response curves are generated to determine the IC50 value.

-

3.2.3. TDP1 Enzymatic Assay

-

Objective: To determine the inhibitory potency (IC50) of this compound on TDP1 enzymatic activity.

-

Methodology:

-

Substrate: A synthetic DNA oligonucleotide substrate with a 3'-tyrosyl moiety linked to a fluorophore and a quencher is used.

-

Enzyme: Recombinant human TDP1 is used as the enzyme source.

-

Assay: The enzyme is incubated with the substrate in the presence of varying concentrations of this compound.

-

Detection: Cleavage of the tyrosyl-DNA bond by TDP1 separates the fluorophore and quencher, resulting in an increase in fluorescence that is measured over time.

-

Data Analysis: The rate of the enzymatic reaction is calculated, and dose-response curves are generated to determine the IC50 value.

-

3.2.4. Histamine H1 Receptor Radioligand Binding Assay

-

Objective: To determine the binding affinity (K_i_) of this compound for the histamine H1 receptor.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from a cell line overexpressing the human histamine H1 receptor (e.g., CHO-H1).

-

Radioligand: A radiolabeled antagonist for the H1 receptor, such as [³H]-mepyramine, is used.

-

Assay: The protocol is similar to the NPR-B binding assay, with incubation of membranes, radioligand, and varying concentrations of this compound.

-

Separation and Detection: Bound and free radioligand are separated by filtration, and radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: Competition binding curves are used to determine the IC50, and the K_i_ is calculated.

-

Conclusion and Future Directions

This compound is a compound of significant interest due to its widespread use as a synthetic precursor in drug discovery. While its direct mechanism of action is not well-established in the public domain, preliminary information suggests potential roles as an inhibitor of NPR-B and TDP1. Furthermore, its metabolic relationship to antihistamines points to a likely interaction with the histamine H1 receptor.

The lack of peer-reviewed data necessitates a rigorous experimental investigation to confirm and quantify these potential activities. The experimental protocols outlined in this guide provide a clear path forward for researchers to elucidate the true pharmacological profile of this compound. A thorough characterization of its mechanism of action will not only provide a deeper understanding of this important chemical entity but may also open new avenues for its therapeutic application. Future research should prioritize conducting the described assays to generate robust, publishable data that can be integrated into the broader scientific knowledge base.

References

The Formation of 1-(4-Chlorobenzhydryl)piperazine from Meclizine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 1-(4-Chlorobenzhydryl)piperazine, also known as norchlorcyclizine, a primary metabolite of the first-generation antihistamine, meclizine (B1204245). Meclizine is widely used for the management of motion sickness and vertigo. Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety profile. This document details the metabolic pathway, pharmacokinetic parameters, and analytical methodologies for the quantification of both meclizine and its key metabolite. Experimental protocols and data are presented to support further research and development in this area.

Introduction

Meclizine is a piperazine (B1678402) derivative characterized by its antagonist effects on H1 histamine (B1213489) receptors.[1][2] Its clinical utility in treating nausea, vomiting, and dizziness is well-established.[1][3] The metabolism of meclizine is a critical aspect of its pharmacology, influencing its duration of action and potential for drug-drug interactions. The primary metabolic pathway involves N-dealkylation, leading to the formation of this compound.[4] This guide focuses on the scientific and technical details of this metabolic process.

Metabolic Pathway of Meclizine

The biotransformation of meclizine to this compound is primarily catalyzed by the cytochrome P450 enzyme system in the liver.[5][6] Specifically, the CYP2D6 isoenzyme has been identified as the dominant enzyme responsible for this metabolic conversion.[5][7][8] Genetic polymorphisms in the CYP2D6 gene can lead to significant inter-individual variability in meclizine metabolism and, consequently, its plasma concentrations.[5][7]

The metabolic reaction is an N-dealkylation of the piperazine ring. The following diagram illustrates this transformation:

Pharmacokinetics of Meclizine and its Metabolite

The pharmacokinetic profile of meclizine has been characterized in humans. Following oral administration, meclizine reaches peak plasma concentrations in approximately 1.5 to 3 hours.[1][8][9][10] The plasma elimination half-life of meclizine is reported to be around 5-6 hours.[1][2][8][9][10]

While this compound is a major metabolite, detailed pharmacokinetic data for this specific metabolite following meclizine administration is not extensively documented in publicly available literature. However, studies on the related compound chlorcyclizine, which also metabolizes to norchlorcyclizine, provide some insight. After a single oral dose of chlorcyclizine, peak plasma concentrations of norchlorcyclizine were observed at approximately 5 hours.[6]

Table 1: Pharmacokinetic Parameters of Meclizine in Humans

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours | [1][8][9][10] |

| Plasma Elimination Half-Life (t1/2) | 5 - 6 hours | [1][2][8][9][10] |

| Bioavailability | Low (22-32%) | [1] |

Analytical Methodology for Quantification

The simultaneous quantification of meclizine and its metabolite this compound in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[3][9]

Experimental Workflow

The general workflow for the analysis of meclizine and its metabolite from plasma samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

Detailed Experimental Protocol (Synthesized Method)

This protocol is a synthesized representation based on published methods for meclizine and related compounds.[3][9] It is intended as a starting point and should be fully validated for specific laboratory conditions.

4.2.1. Materials and Reagents

-

Meclizine and this compound reference standards

-

Internal standard (e.g., flunarizine (B1672889) or a stable isotope-labeled analog)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant)

4.2.2. Sample Preparation

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.2.3. LC-MS/MS Conditions

-

LC System: Agilent 1200 series or equivalent

-

Column: Zorbax SB-C18, 2.1 x 150 mm, 5 µm[9]

-

Mobile Phase A: 0.2% formic acid and 2 mM ammonium acetate in water[9]

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient to separate the analytes (e.g., start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and re-equilibrate).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: AB Sciex API 4000 or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Table 2: Example MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Meclizine | 391.2 | 167.1 |

| This compound | 287.1 | 167.1 |

| Internal Standard (Flunarizine) | 405.2 | 167.1 |

Note: These are theoretical values and must be optimized experimentally.

4.2.4. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Table 3: Typical Validation Parameters (Hypothetical)

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Stability | Stable under relevant storage and processing conditions |

Pharmacological Significance of this compound

This compound is generally considered an inactive metabolite of meclizine.[4] However, it is noteworthy that this compound is also a metabolite of chlorcyclizine.[2] Some research indicates that norchlorcyclizine may have activity as a partially selective natriuretic peptide receptor-B (NPR-B) inhibitor and an inhibitor of human tyrosyl-DNA phosphodiesterase 1.[1][11] Further investigation is required to fully elucidate its pharmacological and toxicological profile, particularly in the context of long-term meclizine therapy.

Conclusion

The N-dealkylation of meclizine to this compound, primarily mediated by CYP2D6, is the principal metabolic pathway for this widely used antiemetic. The development and validation of robust analytical methods, such as LC-MS/MS, are crucial for accurately characterizing the pharmacokinetics of both the parent drug and its metabolite. This technical guide provides a foundational understanding for researchers and professionals in the field of drug development and metabolism, highlighting the key aspects of this metabolic process and offering a framework for further investigation.

References

- 1. Norchlorcyclizine | TargetMol [targetmol.com]

- 2. medkoo.com [medkoo.com]

- 3. Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chlorcyclizine - Wikipedia [en.wikipedia.org]

- 5. Norchlorcyclizine | CAS 303-26-4 | TargetMol | Biomol.com [biomol.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of meclizine in human plasma by high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Transcriptional Regulation of CYP2D6 Expression - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1-(4-Chlorobenzhydryl)piperazine in Modern Drug Discovery: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, applications, and structure-activity relationships of 1-(4-Chlorobenzhydryl)piperazine and its derivatives. This document provides an in-depth analysis of its role as a versatile scaffold in the development of antihistaminic and anticancer agents.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant drugs. Its unique structural features and synthetic accessibility have made it a cornerstone in the discovery and development of a diverse range of therapeutic agents. This guide explores the multifaceted role of this piperazine (B1678402) derivative, with a particular focus on its application in the fields of antihistamines and oncology. We will delve into its synthesis, the structure-activity relationships (SAR) of its derivatives, and the experimental protocols utilized in their evaluation.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a well-established process, typically commencing from 4-chlorobenzophenone. The general synthetic route involves the reduction of the ketone to a benzhydrol intermediate, followed by chlorination and subsequent reaction with piperazine.

A common synthetic pathway is outlined below:

Foundational Research on 1-(4-Chlorobenzhydryl)piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on 1-(4-Chlorobenzhydryl)piperazine (B1679854) derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile pharmacological activities, including anticancer, neuroleptic, antihistaminic, and analgesic properties. This document outlines the core synthesis methodologies, presents key quantitative data from structure-activity relationship (SAR) studies, details relevant experimental protocols, and visualizes important pathways and workflows.

Core Synthesis of this compound and its Derivatives

The foundational scaffold, this compound, serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active derivatives.[1] The general synthetic pathway involves a multi-step process, which is followed by derivatization, typically through nucleophilic substitution reactions.

A common synthetic route begins with the reduction of 4-chlorobenzophenone (B192759) to yield the corresponding benzhydrol. This intermediate is then chlorinated, often using thionyl chloride, to produce 4-chlorobenzhydryl chloride. The subsequent reaction of this chloride with piperazine (B1678402) affords the core intermediate, this compound.[2] Further derivatization is then achieved by reacting this intermediate with various acyl chlorides, sulfonyl chlorides, or other electrophiles to yield the final target compounds.[2][3]

Figure 1: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives[2]

-

Synthesis of this compound:

-

Dissolve 4-chlorobenzophenone in a mixture of methanol (B129727) and THF and cool to 0 °C.

-

Add sodium borohydride (B1222165) (NaBH4) portion-wise to the solution at 0 °C and stir for 10 minutes.

-

Continue stirring at room temperature for 2 hours.

-

Dilute the reaction mixture with water and extract the product with diethyl ether.

-

Wash the organic phase sequentially with 1 N HCl, saturated NaHCO3, and water.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain 4-chlorobenzhydrol.

-

Treat the resulting benzhydrol with thionyl chloride to yield 4-chlorobenzhydryl chloride.

-

React the 4-chlorobenzhydryl chloride directly with piperazine in dimethylformamide (DMF) in the presence of anhydrous potassium carbonate at 80 °C to obtain this compound.

-

-

Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride Salts:

-

Dissolve this compound in dry dichloromethane (B109758) and cool to 0–5 °C.

-

Add triethylamine (B128534) and stir for 10 minutes.

-

Add the desired substituted benzoyl chloride dropwise.

-

Stir the reaction mixture at room temperature for 5–6 hours, monitoring completion by TLC.

-

Remove the solvent under reduced pressure.

-

Take up the residue in water and extract with ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Dissolve the purified product in an appropriate organic solvent and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

-

Pharmacological Applications and Quantitative Data

Anticancer Activity

A significant area of research for these derivatives has been their potential as anticancer agents.[2][3] Several studies have demonstrated their cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action for piperazine analogues include the inhibition of microtubule synthesis, induction of apoptosis, and inhibition of angiogenesis.[2]

Table 1: Cytotoxicity (GI50, µM) of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives against Various Cancer Cell Lines [2]

| Compound | R-group | HUH7 (Liver) | HCT-116 (Colon) | MCF7 (Breast) | HEP3B (Liver) | FOCUS (Liver) | MAHLAVU (Liver) | HEPG2 (Liver) |

| 5a | 4-Cl | 1.91 | 0.44 | 0.31 | 0.85 | 1.67 | 1.22 | 2.11 |

| 5b | 4-F | 1.45 | 0.33 | 0.28 | 0.76 | 1.54 | 1.11 | 1.98 |

| 5c | 4-OCH3 | 2.15 | 0.51 | 0.39 | 1.02 | 1.89 | 1.43 | 2.45 |

| 5d | 4-Br | 1.88 | 0.41 | 0.29 | 0.81 | 1.62 | 1.19 | 2.07 |

| 5e | 4-NO2 | 2.54 | 0.68 | 0.52 | 1.34 | 2.21 | 1.76 | 2.89 |

| 5f | 4-Ph | 3.12 | 0.89 | 0.76 | 1.87 | 2.89 | 2.34 | 3.54 |

| 5g | 2,4-diF | 1.32 | 0.29 | 0.25 | 0.69 | 1.41 | 1.02 | 1.87 |

GI50: Concentration causing 50% growth inhibition.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay[2]

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

-

Cell Fixation: Discard the medium and fix the cells with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4 °C.

-

Washing: Wash the plates five times with tap water and air dry.

-

Staining: Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilization: Dissolve the bound dye in 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 values.

Figure 2: Experimental workflow for the SRB cytotoxicity assay.

Voltage-Gated Sodium Channel (Nav1.7) Inhibition

Derivatives of this compound have been investigated as inhibitors of the Nav1.7 sodium channel, a key target for the treatment of pain.[4]

Table 2: Inhibitory Activity of this compound Amide Derivatives against hNav1.7 [4]

| Compound | R1 | R2 | IC50 (µM) |

| 5 | H | 4-methoxybenzyl | 8 |

| 6 | H | 4-methylbenzyl | 10 |

IC50: Concentration causing 50% inhibition of the channel activity.

Experimental Protocol: Automated Patch-Clamp Assay for Nav1.7 Inhibition[5]

-

Cell Culture: Use a stable cell line (e.g., HEK-293) expressing the human Nav1.7 channel.

-

Cell Preparation: Harvest and prepare a single-cell suspension for use in the automated patch-clamp system.

-

Automated Patch-Clamp Procedure:

-

Load the cell suspension and intracellular/extracellular solutions into the automated patch-clamp instrument (e.g., Patchliner).

-

The instrument automatically performs cell capture, gigaseal formation, and whole-cell configuration.

-

-

Voltage Protocol: Apply a specific voltage protocol to elicit Nav1.7 currents. This typically involves a holding potential, a depolarizing pulse to activate the channels, and a subsequent repolarizing step.

-

Compound Application: Apply different concentrations of the test compounds to the cells.

-

Data Acquisition and Analysis: Record the sodium currents before and after compound application. Calculate the percentage of inhibition and determine the IC50 values.

Figure 3: Role of Nav1.7 in pain signaling and its inhibition.

Dopamine (B1211576) D4 Receptor Antagonism

The this compound scaffold is present in molecules that have been investigated as antagonists of the dopamine D4 receptor, which is a target for antipsychotic drugs.[3] While specific data for direct derivatives is not extensively available in the public domain, related piperazine and piperidine (B6355638) compounds show high affinity for this receptor.

Table 3: Binding Affinities (Ki, nM) of Representative Piperazine/Piperidine Derivatives for Dopamine Receptors

| Compound Class | Representative Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |

| Phenylpiperazines | L-745,870 | >1000 | 1.8 | 0.4 |

| Benzylpiperazines | FAUC 365 | 120 | 3.5 | 1.2 |

This table provides representative data for related compound classes to illustrate the potential of the piperazine scaffold for D4 receptor antagonism.

Experimental Protocol: Dopamine D4 Receptor Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK-293 cells).

-

Radioligand: Use a suitable radioligand, such as [3H]spiperone, that binds to the D4 receptor.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with the radioligand and various concentrations of the test compounds in a suitable buffer.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known D4 antagonist) from the total binding. Calculate the Ki values for the test compounds using the Cheng-Prusoff equation.

Figure 4: Simplified dopamine D4 receptor signaling pathway and antagonism.

Antihistamine Activity

The this compound core is a structural component of several well-known antihistamines, such as hydroxyzine (B1673990) and cetirizine.[1] These compounds act as inverse agonists at the histamine (B1213489) H1 receptor, providing relief from allergic symptoms.

Table 4: Representative Antihistamine Activity Data

| Compound | Receptor | Ki (nM) |

| Cetirizine | Histamine H1 | ~2-6 |

| Hydroxyzine | Histamine H1 | ~2 |

This table provides data for well-known antihistamines containing the core structure to indicate the potential for related derivatives.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a broad spectrum of pharmacological activities. Foundational research has established synthetic routes to this core and its analogues, and has demonstrated their potential as anticancer agents, Nav1.7 inhibitors for pain, dopamine D4 receptor antagonists for neuropsychiatric disorders, and antihistamines for allergic conditions. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the design and evaluation of new therapeutic agents based on this versatile chemical framework. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives hold promise for the development of novel and effective drugs.

References

- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]

- 3. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Versatile Scafford: A Technical Guide to 1-(4-Chlorobenzhydryl)piperazine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and application of 1-(4-Chlorobenzhydryl)piperazine (B1679854), a pivotal building block in modern organic and medicinal chemistry. This document provides a comprehensive overview of its physicochemical properties, detailed synthetic protocols, and its role as a key intermediate in the preparation of a diverse range of biologically active molecules, including antihistamines, anticancer agents, and novel pain therapeutics.

Physicochemical Properties of this compound

This compound, also known as Norchlorcyclizine, is a white to off-white crystalline solid.[1] Its core structure, featuring a piperazine (B1678402) ring attached to a chlorobenzhydryl group, provides a versatile scaffold for further chemical modifications. Below is a summary of its key physicochemical properties.

| Property | Value | References |

| Molecular Formula | C₁₇H₁₉ClN₂ | [2][3] |

| Molecular Weight | 286.8 g/mol | [2][3] |

| Melting Point | 63-70 °C | [3][4] |

| Boiling Point | 178-180 °C at 0.5 mmHg | [2][3] |

| Appearance | White to light beige crystalline powder | [2] |

| Solubility | Sparingly soluble in water; soluble in methanol (B129727), ethanol (B145695), and dichloromethane (B109758). | [2] |

| pKa | 8.99 ± 0.10 (Predicted) | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the reaction of a chlorobenzhydryl derivative with piperazine. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product.

Synthetic Workflow

Caption: General synthesis of this compound.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Reagents & Solvents | Reaction Conditions | Yield | References |

| Method A | 4-Chlorobenzhydryl chloride, Piperazine | Toluene (B28343), DMF, KI | 80°C to reflux, 14.5 hours | 92% | [3][4] |

| Method B | 1-Chloro-4-(chloro-phenyl-methyl)-benzene, Anhydrous piperazine | Butanone, K₂CO₃, KI | Reflux, 18 hours | 57% | [4] |

| Method C | 4-Chlorobenzophenone, Piperazine | Methanol, THF, NaBH₄, SOCl₂, Acetonitrile (B52724) | 0°C to reflux, multi-step | Not specified | [5] |

| Method D | 4-Chlorodiphenyl methyl chloride, Piperazine | Methanol | 60-70°C to reflux, 4-6 hours | High (unspecified) | [6] |

Detailed Experimental Protocols

Method A: High-Yield Synthesis in Toluene/DMF [3][4]

-

A mixture of piperazine (10 g, 0.12 mol), potassium iodide (0.1 g), and DMF (0.5 mL) in toluene (15 mL) is heated to 80°C for 30 minutes.

-

A solution of 4-chlorobenzhydryl chloride in toluene is added to the heated mixture.

-

The reaction temperature is maintained at 80°C for 2 hours, followed by refluxing for 12 hours.

-

The reaction mixture is cooled to 20°C, and the toluene layer is washed twice with water (20 mL).

-

The organic layer is treated with a solution of concentrated HCl (15 mL) in water (5 mL) at 5-10°C.

-

The mixture is filtered, and the aqueous layer is separated.

-

The aqueous layer is washed with toluene (10 mL) and methylene (B1212753) dichloride (10 mL).

-

The aqueous layer is neutralized with 30% NaOH solution (22 mL) at 10°C and maintained at 20°C for 2 hours.

-

The resulting solid is filtered, washed, and dried at 50°C for 3 hours to yield this compound.

Method B: Synthesis in Butanone [4]

-

A mixture of 1-chloro-4-(chloro-phenyl-methyl)-benzene (4.12 g, 17.4 mmol), anhydrous piperazine (5.98 g, 69.6 mmol), anhydrous K₂CO₃ (2.40 g, 17.4 mmol), and KI (2.88 g, 17.4 mmol) in butanone (20 ml) is refluxed under a nitrogen atmosphere for 18 hours.

-

The mixture is cooled and filtered. The solvent is removed in vacuo.

-

The residue is dissolved in CH₂Cl₂ (100 ml) and washed with water (30 ml).

-

The organic layer is dried, and the solvent is removed.

-

The product is purified by chromatography (CH₂Cl₂:CH₃OH:NH₄OH 90:10:0.5) to afford the desired product.

Applications in the Synthesis of Bioactive Molecules

This compound is a cornerstone for the synthesis of a variety of pharmaceuticals. Its secondary amine provides a reactive site for N-alkylation and N-acylation reactions, allowing for the introduction of diverse functional groups.

Synthesis of Antihistamines: Cetirizine and Meclizine (B1204245)

This building block is famously used in the synthesis of second-generation antihistamines like Cetirizine and the antiemetic Meclizine.

Caption: Synthesis of Cetirizine from the core building block.

-

To a solution of 1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine (0.6 g, 2.1 mmol) in acetonitrile (10 mL), potassium carbonate (0.58 g, 4.2 mmol) is added.

-

After stirring for a short period, bromoethanol (0.26 g, 2.1 mmol) is added.

-

The reaction mixture is refluxed for 2 hours.

-

Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is dissolved in water and extracted with ethyl acetate (B1210297) (2 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield 2-[4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl]ethanol.

-

In a reaction flask, add piperazine (240g) and methanol (700ml). Stir and heat the mixture.

-

At 60-70 °C, add 4-chlorodiphenyl methyl chloride (96g) dropwise.

-

After the addition is complete, increase the temperature to reflux and maintain for 4-6 hours to obtain this compound.[6]

-

To the resulting this compound, add potassium carbonate (128g) and continue stirring and refluxing.

-

Add m-methylbenzyl chloride (80g) dropwise to carry out the condensation reaction.

-

Maintain the reflux for 4-6 hours.

-

After the reaction, distill off the solvent to the greatest extent possible to obtain Meclizine base.[6]

-

The Meclizine base can then be dissolved in ethanol and treated with hydrochloric acid to form meclizine hydrochloride, which is then isolated by crystallization.[6]

Synthesis of Anticancer Agents

Derivatives of this compound have shown significant cytotoxic activity against various cancer cell lines. The primary modification involves the acylation of the secondary amine with substituted benzoyl chlorides.

Caption: General synthesis of anticancer piperazine derivatives.

-

A solution of this compound (1.98 mmol) in dry dichloromethane is cooled to 0–5 °C in an ice bath.

-

Triethylamine (5.94 mmol) is added to the cold reaction mixture and stirred for 10 minutes.

-

The respective substituted benzoyl chloride (1.98 mmol) is added.

-

The reaction mixture is stirred for 5–6 hours at room temperature and monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with ethyl acetate.

-

The organic layer is dried and concentrated. The product can be further purified by column chromatography.

| Compound (Substituent) | Yield (%) | Melting Point (°C) | IC₅₀ (μM) on MCF7 Cells | References |

| 4-Chloro | 75 | 172.8 | 10-20 | [7] |

| 4-Fluoro | 81 | 144.1 | 10-20 | [7] |

| 4-Bromo | 75 | 155.3 | 10-20 | [7] |

| 4-Nitro | 76 | 153.4 | >40 | [7] |

| 4-Phenyl | 70 | 152.1 | 5-10 | [7] |

| 2,4-Difluoro | 90 | 215.5 (decomp.) | 10-20 | [7] |

Synthesis of Nav1.7 Inhibitors

The this compound scaffold is also utilized in the synthesis of potent and selective inhibitors of the voltage-gated sodium channel Nav1.7, a key target for the treatment of chronic pain.

While the specific details for the synthesis of the 108 amide derivatives are extensive, a general procedure involves the coupling of this compound with various carboxylic acids or their activated derivatives to form a library of amides. These are then screened for their inhibitory activity against the hNav1.7 channel. The two most active compounds identified in the study had IC₅₀ values in the range of 8-10 μM.[8]

Biological Signaling Pathways

The derivatives of this compound exert their biological effects through various mechanisms, including the inhibition of specific ion channels and the induction of apoptosis in cancer cells.

Nav1.7 Signaling Pathway in Pain Transmission

Nav1.7 is a voltage-gated sodium channel preferentially expressed in peripheral sensory neurons. It plays a crucial role in amplifying subthreshold depolarizations, thereby setting the threshold for action potential firing and pain signal transmission.

Caption: Simplified diagram of the Nav1.7 pain signaling pathway.

Anticancer Mechanism of Action

The 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have been shown to induce apoptosis in cancer cells and some piperazine derivatives act as topoisomerase II inhibitors.[9]

Caption: Overview of anticancer mechanisms of piperazine derivatives.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, providing a robust scaffold for the development of a wide array of therapeutic agents. Its straightforward synthesis and reactive nature allow for the creation of diverse chemical libraries for drug discovery. The successful application of this intermediate in the synthesis of antihistamines, anticancer agents, and Nav1.7 inhibitors underscores its significance in medicinal chemistry and its potential for the development of future therapeutics. This guide provides a foundational resource for researchers and professionals working with this important synthetic intermediate.

References

- 1. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. Cas 303-26-4,this compound | lookchem [lookchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. ScholarWorks@Korea University College of Medicine: Synthesis and Evaluation of (4-Chlorobenzhydryl) Piperazine Amides as Sodium Channel Nav1.7 Inhibitors [scholarworks.korea.ac.kr]

- 9. mdpi.com [mdpi.com]

A Technical Guide to 1-(4-Chlorobenzhydryl)piperazine: From Synthesis to Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorobenzhydryl)piperazine, also known as norchlorcyclizine, is a pivotal chemical entity with a rich history in medicinal chemistry. Initially developed as a core structural component of first-generation antihistamines, it has evolved into a significant subject of study as a key synthetic intermediate, a metabolite of prominent drugs, and a research tool for exploring novel therapeutic targets. This technical guide provides an in-depth overview of its discovery, history, synthesis, and its role as an inhibitor of Natriuretic Peptide Receptor B (NPR-B) and Tyrosyl-DNA Phosphodiesterase 1 (Tdp1). While quantitative pharmacological data on its inhibitory activities are not extensively documented in public literature, this guide collates available information to support further research and development.

Discovery and History

The history of this compound is intrinsically linked to the development of diphenylmethylpiperazine antihistamines. Its synthesis was a crucial step in the creation of drugs like chlorcyclizine (B1668710) and hydroxyzine (B1673990). Pharmaceutical companies, notably UCB S.A., were instrumental in the development of hydroxyzine in the early 1950s, which later led to the discovery of its pharmacologically active metabolite, cetirizine (B192768).[1] this compound serves as the central scaffold for these compounds and is also recognized as the primary metabolite of chlorcyclizine and meclizine, where it is referred to as norchlorcyclizine.[2][3] Its presence as an impurity in commercial preparations of hydroxyzine and cetirizine has also been noted.[4]

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 303-26-4 | [4][5] |

| Molecular Formula | C₁₇H₁₉ClN₂ | [4] |

| Molecular Weight | 286.8 g/mol | [6] |

| IUPAC Name | 1-[(4-chlorophenyl)(phenyl)methyl]piperazine | [6] |

| Synonyms | Norchlorcyclizine, N-(p-Chlorobenzhydryl)piperazine | [2][6] |

| Appearance | Solid | [4] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 25 mg/ml | [4] |

| λmax | 231 nm | [4] |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been reported. Below are detailed protocols for two common methods.

Synthesis from 4-Chlorobenzhydryl Chloride and Piperazine (B1678402)

This method involves the direct alkylation of piperazine with 4-chlorobenzhydryl chloride.

Experimental Protocol:

-

A mixture of 0.5 mL of DMF, 0.1 g of KI, and 10 g (0.12 mol) of piperazine is combined with 15 mL of toluene (B28343) and heated to 80°C for 30 minutes.[7]

-

To this mixture at 80°C, a solution of 4-chlorobenzhydryl chloride in toluene is added.[7]

-

The reaction temperature is maintained at 80°C for 2 hours, followed by refluxing for 12 hours.[7]

-

The reaction mixture is then cooled to 20°C.[7]

-

The toluene layer is washed twice with 20 mL of water and then treated with a solution of 15 mL of concentrated HCl in 5 mL of water at 5-10°C.[7]

-

The mixture is filtered, and the aqueous layer is separated from the filtrate.[7]

-

The aqueous layer is washed with 10 mL of toluene and 10 mL of methylene (B1212753) dichloride.[7]

-

The aqueous layer is then neutralized with 22 mL of 30% NaOH solution at 10°C and maintained at 20°C for 2 hours.[7]

-

The solid product formed is filtered, washed, and dried at 50°C for 3 hours.[7]

-

Yield: 92%; Melting Point: 63-65°C.[7]

Synthesis from 4-Chlorobenzophenone

This multi-step synthesis begins with the reduction of 4-chlorobenzophenone.

Experimental Protocol:

-

Step 1: Synthesis of (4-chlorophenyl)(phenyl)methanol. 4-Chlorobenzophenone (50 mmol) is dissolved in a mixture of 100 mL of methanol (B129727) and 150 mL of THF and cooled to 0°C. Sodium borohydride (B1222165) (50 mmol) is added, and the mixture is stirred for 10 minutes at 0°C, followed by 2 hours at room temperature. The reaction is quenched with 200 mL of water, and the product is extracted with diethyl ether. The organic phase is washed with 1 N HCl, saturated NaHCO₃, and water.[8]

-

Step 2: Synthesis of 1-chloro-4-(chlorophenyl)methyl]benzene. The benzhydrol from the previous step is treated with thionyl chloride to yield the corresponding 4-chlorobenzhydryl chloride.[8]

-

Step 3: Synthesis of this compound. The 4-chlorobenzhydryl chloride is reacted with piperazine and anhydrous potassium carbonate in dimethylformamide at 80°C to yield the final product.[8]

Experimental Workflow: Synthesis from 4-Chlorobenzophenone

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Recent research has identified this compound as a partially selective inhibitor of Natriuretic Peptide Receptor B (NPR-B) and an inhibitor of human Tyrosyl-DNA Phosphodiesterase 1 (Tdp1).[9]

Inhibition of Natriuretic Peptide Receptor B (NPR-B)

NPR-B is a receptor for C-type natriuretic peptide (CNP) and plays a crucial role in various physiological processes, including vasodilation and bone growth.[6] The binding of CNP to NPR-B activates its intracellular guanylate cyclase domain, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP then acts as a second messenger, activating downstream effectors like protein kinase G (PKG).[6]

References

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. caymanchem.com [caymanchem.com]

- 5. CAS 303-26-4: Norchlorcyclizine | CymitQuimica [cymitquimica.com]

- 6. Norchlorcyclizine | C17H19ClN2 | CID 9340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Norchlorcyclizine | TargetMol [targetmol.com]

In Vitro Toxicological Profile of 1-(4-Chlorobenzhydryl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available in vitro toxicological data for 1-(4-Chlorobenzhydryl)piperazine (CAS No. 303-26-4), a known impurity and metabolite of several antihistaminic drugs. Due to a scarcity of direct experimental data on the parent compound, this document synthesizes information from studies on its derivatives, in silico toxicological predictions, and established methodologies for key toxicological endpoints. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the safety assessment and development of pharmaceuticals where this molecule may be present. It highlights existing data, identifies critical knowledge gaps, and provides detailed experimental protocols for further investigation.

Introduction

This compound, also known as Norchlorcyclizine, is a significant chemical entity in pharmaceutical sciences. It is recognized as an inactive metabolite of meclizine (B1204245) and chlorcyclizine (B1668710) and has been identified as an impurity in commercial preparations of hydroxyzine (B1673990) and cetirizine.[1][2] Its structural backbone is a common motif in medicinal chemistry, forming the basis for various derivatives with a range of pharmacological activities, including anticancer and antihistaminic effects.[2][3] Given its presence as a metabolite and impurity in widely used medications, a thorough understanding of its toxicological profile is imperative for risk assessment and regulatory compliance.